
aldehydo-L-colitose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colitose is a dideoxyhexose.
Applications De Recherche Scientifique
Biosynthesis and Mechanistic Characterization Aldehydo-L-colitose, also referred to as L-colitose, is primarily known for its presence in the O-antigen of Gram-negative lipopolysaccharides. Significant insights into its biosynthesis have been provided by studies focusing on the L-colitose biosynthetic gene cluster from Yersinia pseudotuberculosis VI. Key enzymes, ColD (GDP-4-keto-6-deoxy-D-mannose-3-dehydrase) and ColC (GDP-L-colitose synthase), have been studied extensively for their roles in the biosynthesis of GDP-L-colitose. ColD is unique for its combined transamination-deoxygenation activity, contributing to a novel deoxygenation paradigm in deoxysugar biosynthesis. On the other hand, ColC is a bifunctional enzyme catalyzing the epimerization and subsequent keto reduction to yield GDP-L-colitose. These enzymes present a new deoxygenation paradigm in deoxysugar biosynthesis, highlighting a distinct mode of action in the biosynthesis of GDP-L-colitose (Alam, Beyer, & Liu, 2004).
Characterization of α1,2-colitosyltransferase Another aspect of research on L-colitose is the characterization of colitosyltransferase (ColT) from Escherichia coli. This enzyme, encoded by wbgN, is unique for not requiring metal ions for its activity and its high activity at a pH range of 7.5-9.0. The study not only demonstrated the enzyme's specificity for lacto-N-biose (Galβ1,3-GlcNAc) as the acceptor but also revealed its similar activity toward GDP-L-Fuc. This enzyme's specificity and kinetic properties significantly contribute to our understanding of the biochemical pathways involving L-colitose (Wu et al., 2016).
Structural Insights into GDP-4-keto-6-deoxy-D-mannose-3-dehydratase Structural studies of GDP-4-keto-6-deoxy-D-mannose-3-dehydratase, another enzyme involved in L-colitose biosynthesis, have provided crucial insights. This enzyme is intriguing for acting as both a transaminase and a dehydratase. The structural analysis revealed the enzyme's interaction with the cofactor PLP and highlighted the importance of certain amino acid residues in anchoring the cofactor to the protein. This structural understanding is pivotal for comprehending the enzyme's catalytic mechanism and its role in L-colitose production (Cook, Thoden, & Holden, 2006).
De Novo Synthesis and Building Blocks Efforts have also been directed towards the de novo synthesis of L-colitose. A divergent, practical, and efficient synthesis approach using commercially available (S)-ethyl lactate as the starting material has been established. This method revolves around a diastereoselective Cram-chelated allylation, leading to the synthesis of L-colitose and other monosaccharide building blocks. Such advancements in synthetic methodologies enhance the accessibility and utility of L-colitose in scientific research (Calin, Pragani, & Seeberger, 2012).
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2S,4S,5S)-2,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6-/m0/s1 |
Clé InChI |
GNTQICZXQYZQNE-ZLUOBGJFSA-N |
SMILES isomérique |
C[C@@H]([C@H](C[C@@H](C=O)O)O)O |
SMILES |
CC(C(CC(C=O)O)O)O |
SMILES canonique |
CC(C(CC(C=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



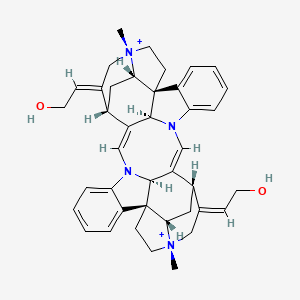
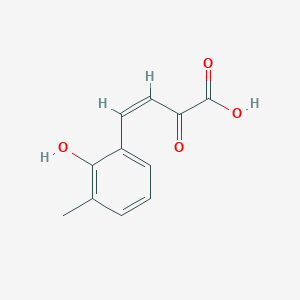

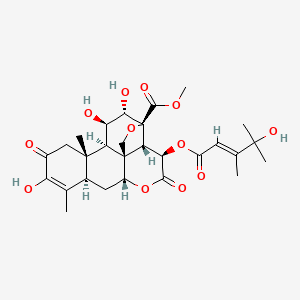
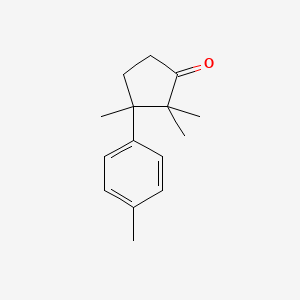



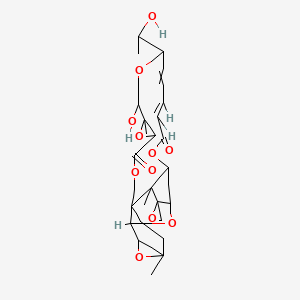
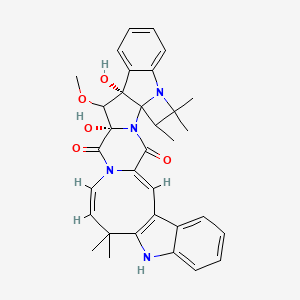
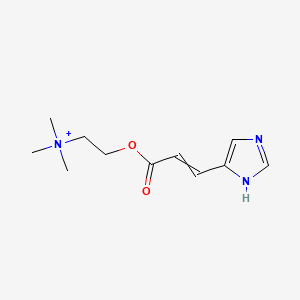
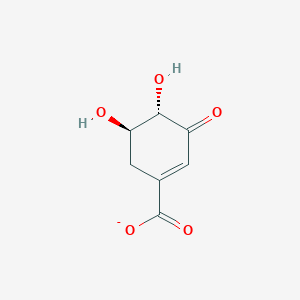

![[(8Z)-5,9,13-Trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1240018.png)